

Synonyms for 4-Chloro-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-3-methylpyridine hydrochloride

Cat. No.: B096821

[Get Quote](#)

An In-Depth Technical Guide to **4-Chloro-3-methylpyridine Hydrochloride** for Researchers, Scientists, and Drug Development Professionals

Compound Identification and Nomenclature

4-Chloro-3-methylpyridine hydrochloride is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of a wide range of more complex molecules. Accurate identification is paramount for regulatory compliance, safety, and scientific reproducibility.

Synonyms and Common Names

In scientific literature and commercial catalogs, this compound is known by several names. Understanding these synonyms is crucial for exhaustive literature searches and procurement.

- Systematic Name: **4-Chloro-3-methylpyridine hydrochloride**[\[1\]](#)
- Common Synonyms: 4-Chloro-3-picoline hydrochloride, 4-Chloro-3-methylpyridine HCl[\[1\]](#)[\[2\]](#)
- IUPAC Name: 4-chloro-3-methylpyridine;hydrochloride[\[1\]](#)

The term "picoline" is a common, historical name for methylpyridine, and its use in synonyms is widespread.

Chemical Identifiers

For unambiguous identification, a set of universally recognized chemical identifiers is used. These are essential for database searches, patent filings, and regulatory submissions.

Identifier	Value	Source
CAS Number	19524-08-4	[1] [2]
Molecular Formula	C ₆ H ₇ Cl ₂ N	[1] [3]
Molecular Weight	164.03 g/mol	[1] [2]
InChI Key	WPIUSHWGBZMBHZ- UHFFFAOYSA-N	[1] [2]
PubChem CID	16217655	[1]
EC Number	625-149-4	[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties is fundamental to designing experiments, developing formulations, and ensuring safe handling.

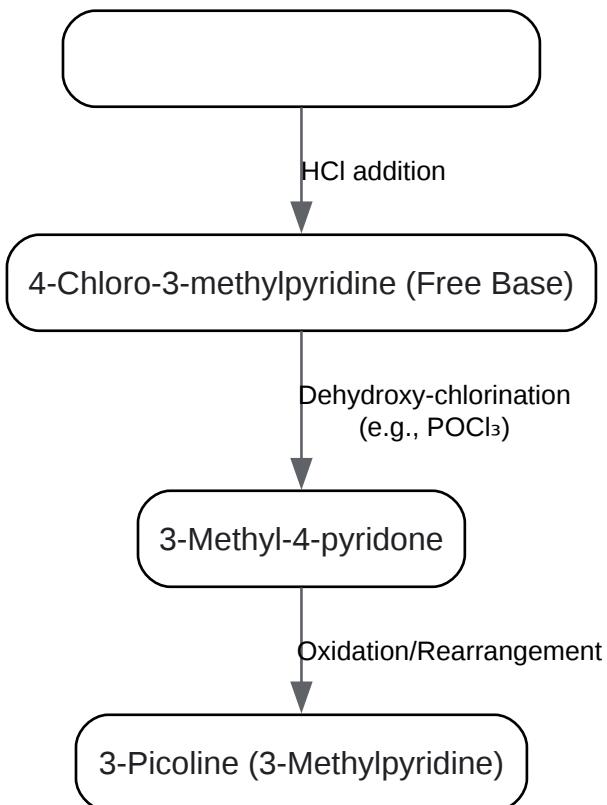
Key Physical Properties

Property	Value	Notes
Appearance	White to cream-colored solid/powder	[4]
Melting Point	165-169 °C (lit.)	[2] [3]
Boiling Point	76 °C	This is likely the boiling point of the free base, not the hydrochloride salt. [3]
Solubility	Soluble in water	General property of hydrochloride salts.

Spectroscopic Data

Spectroscopic analysis is the cornerstone of structural verification. While a comprehensive, publicly available annotated spectrum is not readily found in a single peer-reviewed source, the expected spectral characteristics can be inferred from the structure and data for similar compounds. Commercial suppliers and chemical databases are the primary sources for raw spectral data.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The exact chemical shifts will be influenced by the solvent and the protonation state of the pyridine nitrogen.
- ^{13}C NMR: The carbon NMR would display six unique signals corresponding to the five carbons of the pyridine ring and the one methyl carbon.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H stretching (aromatic and aliphatic), C=C and C=N stretching within the aromatic ring, and C-Cl stretching.
- Mass Spectrometry (MS): The mass spectrum of the free base (4-Chloro-3-methylpyridine) would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.


Synthesis of 4-Chloro-3-methylpyridine Hydrochloride

The synthesis of chloropyridines can be approached through several strategic pathways. For 4-Chloro-3-methylpyridine, a common conceptual route involves the chlorination of a corresponding pyridinone precursor. While a detailed, peer-reviewed laboratory protocol for this specific molecule is not readily available, a robust synthesis can be designed based on established methodologies for similar structures.

Retrosynthetic Analysis and Strategy

The primary challenge in pyridine chemistry is controlling the regioselectivity of electrophilic substitution, as the pyridine ring is electron-deficient. A more reliable strategy often involves building the desired substitution pattern and then forming the pyridine ring or functionalizing a pre-substituted pyridine. A common and effective approach for introducing a chloro-substituent

at the 4-position is via the dehydroxy-chlorination of the corresponding 4-pyridinol (or its tautomer, 4-pyridone).

[Click to download full resolution via product page](#)

Caption: Retrosynthetic pathway for 4-Chloro-3-methylpyridine HCl.

Illustrative Experimental Protocol

The following protocol is a representative, lab-scale synthesis adapted from established procedures for the chlorination of pyridones.

Step 1: Synthesis of 3-Methyl-4-pyridone This intermediate can be prepared from commercially available starting materials through various multi-step sequences, often involving ring-closing reactions. For the purpose of this guide, we will assume the availability of 3-Methyl-4-pyridone.

Step 2: Chlorination of 3-Methyl-4-pyridone to 4-Chloro-3-methylpyridine

- Reagents: 3-Methyl-4-pyridone, Phosphorus oxychloride (POCl_3).

- Procedure:

- In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
- Charge the flask with 3-Methyl-4-pyridone.
- Slowly add an excess of phosphorus oxychloride (POCl_3) (typically 3-5 equivalents) to the flask. The reaction is often exothermic.
- Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
- After completion, cool the mixture to room temperature.
- Carefully quench the excess POCl_3 by slowly adding the reaction mixture to crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas; it must be performed in an efficient fume hood.
- Neutralize the acidic aqueous solution with a base (e.g., solid sodium carbonate or concentrated NaOH solution) until the pH is basic. This will precipitate the free base product.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Chloro-3-methylpyridine.

Step 3: Formation of the Hydrochloride Salt

- Reagents: Crude 4-Chloro-3-methylpyridine, Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol).

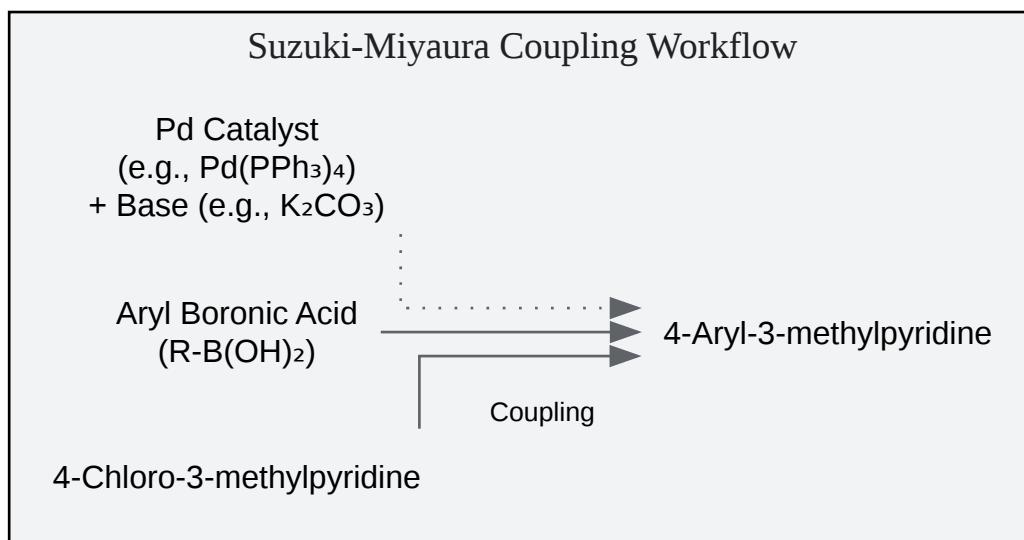
- Procedure:

- Dissolve the crude 4-Chloro-3-methylpyridine free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether or isopropanol).
- Slowly add a solution of HCl in the same or a compatible solvent with stirring.

- The hydrochloride salt will precipitate out of the solution.
- Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain **4-Chloro-3-methylpyridine hydrochloride**.

Reactivity and Applications in Drug Development

4-Chloro-3-methylpyridine hydrochloride is a valuable building block due to the reactivity of the chloro-substituent, which can be displaced or participate in cross-coupling reactions.


Nucleophilic Aromatic Substitution

The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of various functional groups, such as amines, alkoxides, and thiols, which is a common strategy in the synthesis of pharmaceutical intermediates.

Palladium-Catalyzed Cross-Coupling Reactions

A cornerstone of modern drug discovery is the formation of carbon-carbon and carbon-heteroatom bonds using palladium-catalyzed cross-coupling reactions. Chloropyridines are effective electrophilic partners in these transformations.

- Suzuki-Miyaura Coupling: This reaction couples the chloropyridine with a boronic acid or ester to form a biaryl linkage. This is one of the most widely used methods for constructing the core structures of many drugs. The reactivity of chloropyridines can be lower than their bromo- or iodo- counterparts, sometimes requiring more specialized catalysts and conditions.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the Suzuki-Miyaura coupling.

Case Study: Relevance to the Synthesis of Nevirapine

While not a direct precursor, the synthesis of the anti-HIV drug Nevirapine highlights the importance of the closely related chloromethylpyridine scaffold. A key intermediate in Nevirapine synthesis is 2-chloro-3-amino-4-picoline (CAPIC). The established synthetic routes to Nevirapine involve the coupling of CAPIC with another heterocyclic component. This underscores the utility of chloromethylpyridines as crucial building blocks in the construction of complex, biologically active molecules.

Safety and Handling

As with any laboratory chemical, proper handling and safety precautions are essential.

Hazard Identification

According to the Globally Harmonized System (GHS), **4-Chloro-3-methylpyridine hydrochloride** is classified with the following hazards:

- H315: Causes skin irritation[5]
- H319: Causes serious eye irritation[5]

- H335: May cause respiratory irritation[5]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use a dust mask or work in a well-ventilated area to avoid inhaling the powder.
- Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powder or performing reactions.
- First Aid Measures:
 - In case of skin contact: Wash off with plenty of soap and water.
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
 - If inhaled: Move person into fresh air and keep comfortable for breathing.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

4-Chloro-3-methylpyridine hydrochloride is a foundational building block for advanced organic synthesis. Its true value lies not just in its structure, but in the strategic reactivity of the chloro-substituent, which opens a gateway to a vast chemical space through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. For the medicinal chemist and the process development scientist, a deep understanding of its properties, synthesis, and reactivity is not merely academic—it is a practical tool for the efficient and innovative construction of the next generation of pharmaceutical agents. This guide provides the technical foundation necessary to leverage this versatile intermediate to its full potential.

References

- PubChem. (n.d.). **4-Chloro-3-methylpyridine hydrochloride**. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. National Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 2. 4-Chloro-3-methylpyridine hydrochloride | C₆H₇Cl₂N | CID 16217655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orientjchem.org [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synonyms for 4-Chloro-3-methylpyridine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096821#synonyms-for-4-chloro-3-methylpyridine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com